molecular formula C6H10N4O2 B1453331 methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate CAS No. 1259516-86-3

methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate

Cat. No.: B1453331
CAS No.: 1259516-86-3
M. Wt: 170.17 g/mol
InChI Key: JREHLHUSMGLOAS-UHFFFAOYSA-N
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Description

Triazoles are a class of compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities and are used in various fields such as medicine and agriculture .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of amines with other compounds . For example, one study described the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides through two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The exact structure can vary depending on the specific compound and its substituents .


Chemical Reactions Analysis

Triazoles can undergo various chemical reactions, often involving the nitrogen atoms in the ring . For example, 3-Amino-5-methylthio-1H-1,2,4-triazole can yield triazole derived Schiff base ligands when condensed with chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles can vary depending on the specific compound . For example, 3-methyl-1H-1,2,4-triazol-5-amine has a density of 1.3±0.1 g/cm3, a boiling point of 345.5±25.0 °C at 760 mmHg, and a molar refractivity of 25.9±0.3 cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds containing the 1,2,4-triazole moiety, similar to methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, have been studied for their antimicrobial properties. Gadegoni and Manda (2013) synthesized novel compounds with 1,2,4-triazole and tested them for antimicrobial activity against various bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Gadegoni & Manda, 2013).

Structural Characterization and Potential Applications

  • Structural characterization of compounds similar to this compound has been conducted, providing insights into their potential applications in various fields. Yan Shuang-hu (2014) synthesized and characterized (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, emphasizing the importance of structure elucidation in understanding the properties and applications of these compounds (Yan Shuang-hu, 2014).

Antibacterial and Antileishmanial Activities

  • The antibacterial and antileishmanial activities of 1,2,4-triazole derivatives have been a focus of research. Süleymanoğlu et al. (2017) investigated 4-amino-1,2,4-triazole derivatives for their antileishmanial activity, showcasing the potential of these compounds in treating infections caused by Leishmania infantum (Süleymanoğlu et al., 2017).

Anticancer Potential

  • Research has also explored the anticancer potential of 1,2,4-triazole derivatives. Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and evaluated their anticancer activities, indicating the role of these compounds in cancer research (Saad & Moustafa, 2011).

Mechanism of Action

Future Directions

Triazoles continue to be a focus of research due to their wide range of biological activities . Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new triazole-based drugs .

Biochemical Analysis

Biochemical Properties

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and dipole interactions with biological molecules . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. Additionally, this compound can bind to proteins and other biomolecules, influencing their activity and stability . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For instance, this compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of drugs and other compounds. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into other compounds, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications. Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular energy production and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. These interactions are crucial for determining the compound’s localization and accumulation in specific tissues, which can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is essential for its activity and function, as it allows this compound to interact with specific biomolecules and participate in cellular processes.

Properties

IUPAC Name

methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREHLHUSMGLOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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